molecular formula C7H14O4 B14578829 4,4,4-Trimethoxybutan-2-one CAS No. 61539-56-8

4,4,4-Trimethoxybutan-2-one

Cat. No.: B14578829
CAS No.: 61539-56-8
M. Wt: 162.18 g/mol
InChI Key: JLQAYDQFPGGMMN-UHFFFAOYSA-N
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Description

4,4,4-Trimethoxybutan-2-one is an organic compound with the molecular formula C7H14O4 It is a ketone with three methoxy groups attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trimethoxybutan-2-one can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxydihydrofuran with methanol in the presence of acidic catalysts . This reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can enhance the efficiency of the process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trimethoxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4,4-Trimethoxybutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trimethoxybutan-2-one involves its interaction with various molecular targets and pathways. The methoxy groups and the ketone functionality allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect enzyme activity, protein binding, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trimethoxybutan-2-one is unique due to its specific arrangement of methoxy groups and the presence of a ketone functionality. This combination of features imparts distinct chemical properties, making it valuable for various synthetic and research applications.

Properties

CAS No.

61539-56-8

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

4,4,4-trimethoxybutan-2-one

InChI

InChI=1S/C7H14O4/c1-6(8)5-7(9-2,10-3)11-4/h5H2,1-4H3

InChI Key

JLQAYDQFPGGMMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(OC)(OC)OC

Origin of Product

United States

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